molecular formula C16H25BO4S B13549608 2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13549608
M. Wt: 324.2 g/mol
InChI Key: XVWDUXIVMBGAQF-UHFFFAOYSA-N
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Description

2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group substituted with a butylsulfonyl moiety. The combination of these functional groups imparts distinct reactivity and stability to the compound, making it valuable in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

    Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution.

Mechanism of Action

The mechanism of action of 2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. In Suzuki-Miyaura coupling, the boron atom facilitates the transmetalation step, where the organic group is transferred from boron to palladium, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the butylsulfonyl group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications where bulkier substituents are required to achieve desired reactivity and selectivity.

Properties

Molecular Formula

C16H25BO4S

Molecular Weight

324.2 g/mol

IUPAC Name

2-(4-butylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO4S/c1-6-7-12-22(18,19)14-10-8-13(9-11-14)17-20-15(2,3)16(4,5)21-17/h8-11H,6-7,12H2,1-5H3

InChI Key

XVWDUXIVMBGAQF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CCCC

Origin of Product

United States

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